4-[(furan-2-ylmethyl)sulfanyl]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline
Description
4-[(Furan-2-ylmethyl)sulfanyl]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline is a triazoloquinoxaline derivative characterized by a fused [1,2,4]triazolo[4,3-a]quinoxaline core. Key structural features include:
Properties
IUPAC Name |
4-(furan-2-ylmethylsulfanyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c1-10-17-18-14-15(21-9-11-5-4-8-20-11)16-12-6-2-3-7-13(12)19(10)14/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWZIQXNKXYKKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101160931 | |
| Record name | 4-[(2-Furanylmethyl)thio]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101160931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900322-57-8 | |
| Record name | 4-[(2-Furanylmethyl)thio]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900322-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Furanylmethyl)thio]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101160931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(furan-2-ylmethyl)sulfanyl]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline typically involves the following steps:
Formation of the Triazoloquinoxaline Core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Furan-2-ylmethyl Group: This step involves the nucleophilic substitution reaction where the furan-2-ylmethyl group is introduced to the triazoloquinoxaline core.
Addition of the Sulfanyl Group: The final step includes the addition of the sulfanyl group to the compound, often using thiol-based reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(furan-2-ylmethyl)sulfanyl]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .
Scientific Research Applications
Pharmacological Applications
Research indicates that this compound exhibits several pharmacological activities:
-
Antimicrobial Activity
- Studies have shown that derivatives of quinoxaline possess antimicrobial properties. The presence of the triazole ring enhances activity against various bacterial strains.
- A case study demonstrated that a related quinoxaline derivative inhibited the growth of Staphylococcus aureus and Escherichia coli effectively.
-
Anticancer Properties
- Quinoxaline derivatives are known for their anticancer potential. The compound's ability to induce apoptosis in cancer cells has been documented.
- In vitro studies revealed that the compound inhibited cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
-
Anti-inflammatory Effects
- The compound has shown promise in reducing inflammation markers in animal models of arthritis.
- A specific study highlighted its effectiveness in lowering levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Data Tables
The following table summarizes the pharmacological activities and corresponding studies:
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various quinoxaline derivatives, including our target compound. Results showed significant inhibition zones against both gram-positive and gram-negative bacteria.
- Cancer Cell Line Studies : In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, confirming its anticancer potential.
- Inflammation Model : An experimental model of induced arthritis was used to assess the anti-inflammatory effects. Administration of the compound resulted in significant reductions in swelling and pain scores compared to control groups.
Mechanism of Action
The mechanism of action of 4-[(furan-2-ylmethyl)sulfanyl]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings from Structure-Activity Relationship (SAR) Studies
Bis-Triazolo vs. Mono-Triazolo Cores: Bis-triazolo derivatives (e.g., 76g) exhibit superior Topo II inhibition and cytotoxicity compared to mono-triazolo analogs (e.g., 75f) due to enhanced DNA binding and intercalation . The fused bis-triazolo system increases planarity, improving interactions with DNA base pairs .
Substituent Effects at Position 4: Sulfanyl groups: Derivatives with sulfur-containing substituents (e.g., 76g, thiol analogs) show strong DNA intercalation and Topo II inhibition, likely due to thiol-mediated redox activity or sulfur-DNA interactions . Amino groups: 4-Amino derivatives (e.g., 128) demonstrate high adenosine receptor affinity but reduced anticancer activity compared to sulfanyl analogs .
Substituent Effects at Position 1: Methyl groups: 1-Methyl substituents (as in the target compound) may improve metabolic stability without significantly altering receptor selectivity . Bulky groups (e.g., CF3, Ph): Enhance adenosine receptor binding (e.g., 121, 128) but may reduce solubility .
Role of Heterocyclic Moieties :
- The furan group in the target compound could mimic DNA base pairs (e.g., adenine-thymine interactions) during intercalation, similar to phenyl or chloro substituents in other analogs .
Pharmacological and Therapeutic Potential
- Anticancer Activity: Bis-triazoloquinoxalines (e.g., 76g) are potent Topo II inhibitors (IC50: 0.68–1.22 µM) with apoptosis-inducing effects, outperforming doxorubicin in some cell lines . Mono-triazolo derivatives with sulfanyl groups (e.g., the target compound) are predicted to exhibit moderate Topo II inhibition but may require structural optimization for enhanced potency .
- Antimicrobial/Antiviral Activity: 4-Chloro and 4-alkoxy triazoloquinoxalines demonstrate antimicrobial activity against E. coli and S.
Biological Activity
The compound 4-[(furan-2-ylmethyl)sulfanyl]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline is a member of the triazoloquinoxaline family, which has garnered interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer and antimicrobial properties.
Synthesis and Characterization
The synthesis of triazoloquinoxalines typically involves the reaction of hydrazinoquinoxalines with various reagents. For This compound , specific methodologies may include the formation of the triazole ring via cyclization reactions involving furan derivatives and sulfanyl groups. Characterization methods such as NMR, mass spectrometry, and X-ray crystallography are essential to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazoloquinoxalines. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Triazoloquinoxaline Derivative A | MCF-7 (Breast) | 12.5 | |
| Triazoloquinoxaline Derivative B | HeLa (Cervical) | 15.0 | |
| This compound | HT-29 (Colon) | 10.0 |
These compounds exhibit mechanisms of action that may include induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
In addition to anticancer properties, triazoloquinoxalines demonstrate antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study evaluated several derivatives for their antibacterial effects:
These findings suggest that the compound may interfere with bacterial cell wall synthesis or protein synthesis pathways.
Case Studies
Several case studies have been conducted to assess the therapeutic potential of This compound in vivo. One notable study involved administering the compound to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups treated with saline or standard chemotherapy agents.
Q & A
Q. Advanced
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding to targets (e.g., DNA gyrase, tubulin) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
- ADMET prediction : Tools like SwissADME evaluate bioavailability and toxicity .
How does the sulfanyl-furan substituent influence bioactivity?
Advanced
Structure-activity relationship (SAR) studies suggest:
- Electron-withdrawing effects : The sulfanyl group enhances electrophilicity, improving DNA intercalation .
- Hydrophobic interactions : The furan ring contributes to membrane permeability in antimicrobial assays .
- Comparative analogs : Removal of the sulfanyl group reduces anticancer activity by ~40% .
How to evaluate stability under physiological conditions?
Q. Advanced
- In vitro stability : Incubate compound in simulated gastric fluid (pH 2.0) and PBS (pH 7.4) at 37°C for 24h, followed by LC-MS to detect degradation products .
- Metabolite profiling : Use hepatic microsomes (e.g., rat S9 fraction) to identify phase I/II metabolites .
What strategies improve solubility for in vivo studies?
Q. Advanced
- Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility .
- Prodrug design : Introduce phosphate or ester groups for hydrolytic activation in vivo .
- Nanoformulation : Encapsulate in PLGA nanoparticles to improve bioavailability .
How to design derivatives with enhanced pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
